

Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Disease

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Succinate, a central metabolite in the Krebs cycle, has emerged from its traditional role in bioenergetics to be recognized as a critical signaling molecule. Aberrant succinate signaling is increasingly implicated in the pathophysiology of a range of metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and associated cardiovascular complications. This guide provides a comprehensive overview of the multifaceted role of succinate as a signaling molecule in these conditions, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Succinate Signaling Pathways in Metabolic Disease

Succinate exerts its signaling effects through two primary mechanisms: intracellularly, by modifying enzymatic activity and gene expression, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).

Intracellular Signaling: A Hypoxic Mimic

Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular succinate can accumulate.[1] This accumulation has profound effects on cellular signaling, primarily through the inhibition of α -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2]

Foundational & Exploratory





- Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): By inhibiting PHDs, succinate prevents the degradation of HIF-1α.[2] This transcription factor then translocates to the nucleus and promotes the expression of genes involved in glycolysis, inflammation, and angiogenesis.[2] [3] This mechanism is a key driver of the pro-inflammatory effects of succinate.
- Mitochondrial Reactive Oxygen Species (ROS) Production: Succinate accumulation can lead to reverse electron transport (RET) at mitochondrial complex I, a significant source of ROS. These ROS can further stabilize HIF-1α and activate other inflammatory pathways.
- Protein Succinylation: Succinate can be converted to succinyl-CoA, which can then be used for the post-translational modification of proteins, a process known as succinylation. This modification can alter the function of various metabolic enzymes.



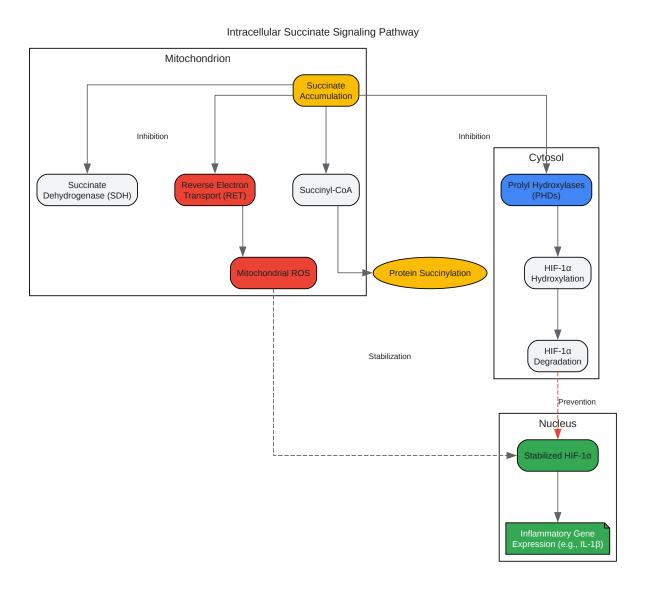


Figure 1: Intracellular succinate signaling pathways.



Extracellular Signaling via SUCNR1 (GPR91)

When released into the extracellular space, succinate acts as a ligand for SUCNR1, a G protein-coupled receptor expressed on the surface of various cell types, including adipocytes, hepatocytes, pancreatic β -cells, and immune cells. SUCNR1 activation triggers downstream signaling cascades that are highly cell-type specific.

- In Adipose Tissue: SUCNR1 activation can promote the infiltration of macrophages into adipose tissue, contributing to the chronic low-grade inflammation and insulin resistance associated with obesity.
- In the Liver: The succinate/SUCNR1 axis is implicated in the progression of NAFLD, with evidence suggesting a role in both hepatocyte metabolism and the activation of hepatic stellate cells, which drives fibrosis.
- In Pancreatic β-cells: Succinate can potentiate glucose-stimulated insulin secretion through a SUCNR1-dependent mechanism, suggesting a role in the compensatory hyperinsulinemia observed in prediabetic states.
- In Immune Cells: SUCNR1 activation on immune cells like macrophages and dendritic cells
 can modulate their inflammatory responses, although the exact outcome (pro- or antiinflammatory) can depend on the specific context and cell type.



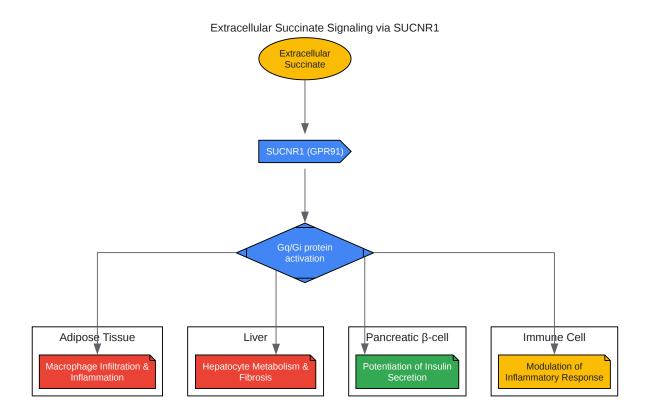


Figure 2: Extracellular succinate signaling via SUCNR1.

Quantitative Data on Succinate in Metabolic Diseases

Elevated circulating succinate levels are a common feature of various metabolic diseases. The following table summarizes quantitative data from several studies.



Disease State	Species	Sample Type	Succinate Concentr ation (Control)	Succinate Concentr ation (Disease)	Fold Change / % Increase	Referenc e
Obesity	Human	Plasma	78.24 ± 4.4 μΜ	101.72 ± 9.37 μM	~1.3-fold	
Obesity	Human	Serum	23.2 ± 1.57 μΜ	43.93 ± 6.16 μM	~1.9-fold	
NAFLD	Human	Plasma	-	Elevated in patients with a fatty liver index (FLI) ≥60	-	
Type 2 Diabetes	Human	Serum	-	Higher in patients with diabetic complications	-	_
Metabolic Syndrome	Rat (Dahl)	Urine	-	Higher in succinate-treated rats	-	-
Hypertensi on	Rat (SHR)	Plasma	Elevated compared to Wistar- Kyoto rats	-	-	_
Obesity	Mouse (ob/ob)	Plasma	Elevated compared to lean controls	-	-	_
Diabetes	Mouse (db/db)	Plasma	Elevated compared	-	-	_



to lean controls

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of succinate as a signaling molecule.

Quantification of Succinate using a Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.



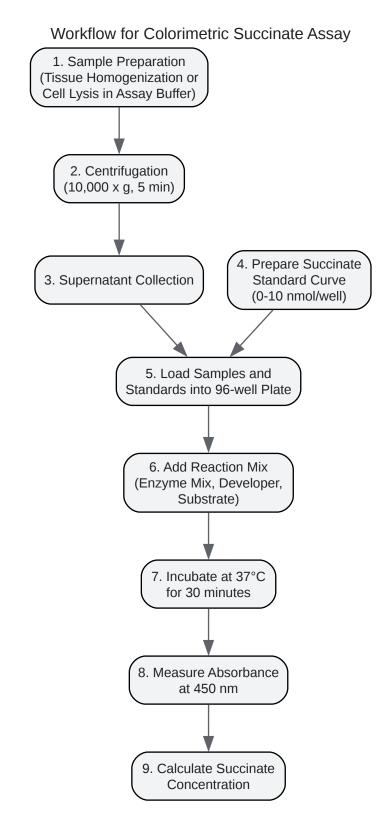


Figure 3: Workflow for Colorimetric Succinate Assay.



Materials:

- Succinate Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718)
- 96-well flat-bottom plate
- Spectrophotometric multiwell plate reader
- Homogenizer (for tissue samples)
- Microcentrifuge
- Ice

- Sample Preparation:
 - Tissues: Homogenize 10 mg of tissue in 100 μL of ice-cold Succinate Assay Buffer.
 - Cells: Lyse 1 x 10⁶ cells in 100 μL of ice-cold Succinate Assay Buffer.
 - Keep samples on ice.
- Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Standard Curve Preparation: Prepare a succinate standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.
- Plate Loading: Add samples and standards to a 96-well plate. Adjust the volume of each well to 50 μL with Succinate Assay Buffer.
- Reaction Mix Preparation and Addition: Prepare a reaction mix containing Succinate Enzyme Mix, Succinate Developer, and Succinate Substrate Mix as per the kit protocol. Add 50 μL of the reaction mix to each well.



- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Measurement: Measure the absorbance at 450 nm using a plate reader.
- Calculation: Subtract the blank reading from all measurements. Determine the succinate concentration in the samples using the standard curve.

Quantification of Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of succinate in biological samples.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA)
- Internal standard (e.g., 13C4-succinate)
- Solvents (e.g., acetonitrile, pyridine)
- Vials for derivatization and injection

- Sample Preparation:
 - Extract metabolites from the biological sample using a suitable solvent (e.g., methanol/water).
 - Add an internal standard to the sample.
 - Dry the sample under a stream of nitrogen or by lyophilization.
- Derivatization:
 - Add the derivatization agent (e.g., BSTFA in pyridine) to the dried sample.



- Incubate at a specific temperature and time to allow for the silylation of succinate (e.g., 70°C for 3-4 hours).
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Separate the analytes on a suitable capillary column.
 - Detect and quantify the trimethylsilyl (TMS) derivative of succinate using mass spectrometry, often in selected ion monitoring (SIM) mode for higher sensitivity.
- Data Analysis:
 - Calculate the concentration of succinate in the original sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

Assessment of SUCNR1 Protein Expression by Western Blotting

This protocol outlines the general steps for detecting SUCNR1 protein in tissue or cell lysates.



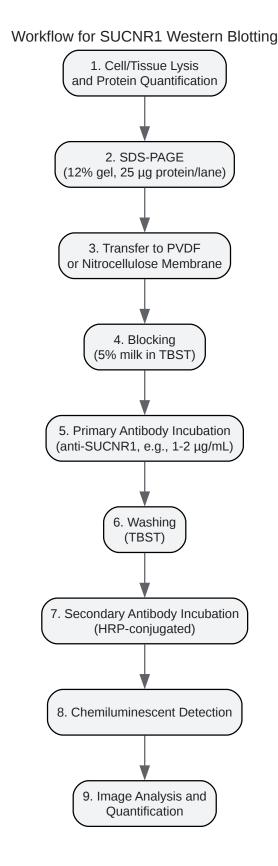


Figure 4: Workflow for SUCNR1 Western Blotting.



Materials:

- Primary antibody against SUCNR1 (e.g., Novus Biologicals NBP1-00861)
- HRP-conjugated secondary antibody
- Cell or tissue lysates
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- TBST (Tris-buffered saline with 0.1% Tween-20)
- · Chemiluminescent substrate
- Imaging system

- Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate 25 μg of total protein per lane on a 12% SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-SUCNR1 antibody (e.g., at a concentration of 1-2 μ g/mL) overnight at 4°C with gentle shaking.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.



- Detection: Wash the membrane as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is for assessing mitochondrial function in permeabilized cells or tissue fibers using an Oroboros Oxygraph-2k or similar instrument.

Materials:

- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
- Respiration medium (e.g., MiR05 or MiR06)
- Digitonin (for permeabilization)
- Substrates and inhibitors: malate, pyruvate, ADP, succinate, cytochrome c, oligomycin,
 FCCP, rotenone, antimycin A

- Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
- Sample Preparation:
 - Permeabilized Cells: Resuspend cells in respiration medium. Determine the optimal digitonin concentration for permeabilization.
 - Tissue Fibers: Dissect tissue into small fiber bundles and permeabilize with saponin.
- Respirometry Protocol (SUIT Substrate-Uncoupler-Inhibitor Titration):



- Add the permeabilized sample to the respirometer chamber containing respiration medium at 37°C.
- Sequentially add substrates and inhibitors to assess different respiratory states. A common protocol is:
 - State I (Basal): Measure basal oxygen consumption.
 - State II (Complex I): Add malate and pyruvate (or glutamate) to measure leak respiration with Complex I substrates.
 - State III (OXPHOS with Complex I): Add ADP to measure oxidative phosphorylation capacity with Complex I substrates.
 - State III (OXPHOS with Complex I+II): Add succinate to measure OXPHOS capacity with convergent electron input to the Q-junction.
 - Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane.
 - State IV (LEAK): Add oligomycin to inhibit ATP synthase and measure leak respiration.
 - ETS Capacity (Uncoupled): Titrate FCCP to uncouple respiration and measure the maximum capacity of the electron transport system.
 - Complex I Inhibition: Add rotenone to inhibit Complex I and assess respiration through Complex II alone.
 - Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.
- Data Analysis: Analyze the oxygen consumption rates at each step to determine various parameters of mitochondrial function, including respiratory control ratio (RCR), ETS capacity, and the contribution of different complexes to respiration.

Assessment of Succinate-Stimulated Insulin Secretion from Pancreatic Islets



This protocol describes an ex vivo method to study the effect of succinate on insulin secretion.

Materials:

- Isolated pancreatic islets
- Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
- Succinate solution
- Insulin ELISA kit
- Perifusion system (optional, for dynamic measurements)

Procedure (Static Incubation):

- Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
- Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
- Stimulation:
 - Divide islets into groups and incubate them in KRB buffer with:
 - Low glucose (negative control)
 - High glucose (e.g., 16.7 mM, positive control)
 - High glucose + succinate (at desired concentrations)
 - Low glucose + succinate
 - Incubate for 1 hour at 37°C.
- Supernatant Collection: After incubation, collect the supernatant for insulin measurement.
- Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.



Data Analysis: Normalize insulin secretion to the number of islets or total insulin content.
 Compare insulin secretion between the different treatment groups.

Conclusion and Future Directions

Succinate has unequivocally transitioned from a mere metabolic intermediate to a crucial signaling molecule with significant implications for metabolic diseases. The accumulation of succinate, both intracellularly and extracellularly, acts as a danger signal that drives inflammation and metabolic dysregulation. The intracellular actions of succinate, primarily through HIF- 1α stabilization, and its extracellular signaling via SUCNR1, present a complex and interconnected network that contributes to the pathogenesis of obesity, type 2 diabetes, and NAFLD.

The quantitative data consistently point towards elevated succinate levels in these disease states, highlighting its potential as a biomarker. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of succinate signaling.

Future research should focus on:

- Therapeutic Targeting: The development of specific antagonists for SUCNR1 or inhibitors of succinate production could represent novel therapeutic strategies for metabolic diseases.
- Biomarker Development: Further validation of circulating succinate as a reliable biomarker for the diagnosis and prognosis of metabolic diseases is warranted.
- Gut Microbiota Contribution: Elucidating the precise contribution of the gut microbiota to circulating succinate levels in metabolic diseases could open up new avenues for therapeutic intervention through modulation of the microbiome.

A deeper understanding of the multifaceted signaling roles of succinate will undoubtedly pave the way for innovative diagnostic and therapeutic approaches to combat the growing epidemic of metabolic diseases.



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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
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